N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .
Synthesis Analysis
The synthesis of similar compounds has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The aliphatic –CH2 between the triazole ring and the amide bond is shown singlet at δ 5.364–5.594 ppm .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The pyrazolo[3,4-d]pyrimidine core is a key feature of the molecule . Molecular docking simulation of similar compounds confirmed the good fit into the CDK2 active site through essential hydrogen bonding .科学研究应用
- AZD5363 is an orally bioavailable, potent inhibitor of Akt kinases. Akt (also known as protein kinase B) plays a crucial role in cell survival, proliferation, and metabolism. By inhibiting Akt, AZD5363 interferes with cancer cell growth and survival pathways, making it a promising candidate for cancer therapy .
- Preclinical studies have demonstrated that AZD5363 effectively inhibits phosphorylation of Akt and downstream biomarkers in vivo. Additionally, it shows inhibition of tumor growth in a breast cancer xenograft model. These findings suggest its potential as a targeted therapy for breast cancer .
- AZD5363 exhibits favorable preclinical drug metabolism and pharmacokinetics (DMPK) properties. Its oral bioavailability and stability make it suitable for further development as a therapeutic agent .
- Unlike some other kinase inhibitors, AZD5363 shows reduced affinity for the human ether-a-go-go-related gene (hERG) channel. This is crucial because hERG channel inhibition can lead to cardiac arrhythmias. The selectivity of AZD5363 enhances its safety profile .
- AZD5363 exhibits higher selectivity against the closely related AGC kinase ROCK (Rho-associated protein kinase). This specificity is essential for minimizing off-target effects and improving therapeutic efficacy .
- The discovery of AZD5363 resulted from extensive exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt. Researchers studied the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties .
Akt Kinase Inhibition
Breast Cancer Treatment
Pharmacokinetics and Drug Metabolism
Reduced hERG Affinity
AGC Kinase ROCK Selectivity
Analogues and Structure-Activity Relationship (SAR)
未来方向
The future directions for this compound could involve further optimization as an anticancer agent, given the promising results shown by similar compounds . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential uses in other therapeutic areas.
属性
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O2/c1-14-9-20(28-23(32)15-5-3-8-18(10-15)33-2)31(29-14)22-19-12-27-30(21(19)25-13-26-22)17-7-4-6-16(24)11-17/h3-13H,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBVTKPTUQVDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。